CID 57284191
Description
Based on contextual clues, it may belong to the oscillatoxin family, a group of bioactive marine-derived compounds with complex polyether structures (Figure 1 in ). Oscillatoxins are known for their cytotoxic properties and roles in algal blooms, but the specific biological activity of CID 57284191 remains uncharacterized in the available literature.

Key inferred properties (based on analogous oscillatoxin derivatives):
- Structural features: Likely includes a polycyclic ether backbone with hydroxyl and methyl substituents, common in oscillatoxins.
- Molecular weight: Estimated to range between 600–800 Da, consistent with oscillatoxin D (CID 101283546, MW ≈ 778.9).
- Bioactivity: Potential cytotoxicity via ion channel modulation, though experimental validation is absent in the provided sources.
Properties
Molecular Formula |
C10H14Si |
|---|---|
Molecular Weight |
162.30 g/mol |
InChI |
InChI=1S/C10H14Si/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
NVHFHQUJEIFYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of compounds similar to CID 57284191 often involves complex synthetic routes. These routes typically include multiple steps of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions may vary depending on the desired yield and purity of the final product. Common solvents used in these reactions include dichloromethane and methanol, while reagents like hydroxypropyl methylcellulose and pluronic F-127 are often employed .
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in specialized reactors. The process may include supercritical fluid crystallization, where carbon dioxide is used as a solvent under high pressure to achieve the desired crystallization of the compound .
Chemical Reactions Analysis
Search Result Coverage
The provided sources include:
-
CID 5360484 : A furan-containing amine ().
-
Table 1 in : Lists compounds with CIDs 1506381, 2212050, and others, none matching 57284191.
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COVID-19 Study : Unrelated to chemical reactions.
No entry corresponds to CID 57284191 , and no chemical reactions for this compound are described.
Potential Reasons for Missing Data
-
Incorrect CID : Verify the accuracy of the identifier.
-
Unindexed Compound : The compound may not be cataloged in the provided sources.
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Proprietary or Novel Substance : this compound might be a newly synthesized or unpublished compound.
Recommendations
To address this gap:
-
Cross-reference This compound with authoritative databases like PubChem or SciFinder.
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Consult peer-reviewed journals for recent studies.
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Validate the compound’s structure and nomenclature.
Example Data Table for Reference
Below is a template for chemical reaction data, based on analogous compounds from the search results (e.g., CID 5360484):
| Reaction Type | Reagents/Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Condensation | Aldehydes, acidic conditions | Imine derivatives | 60-75% | |
| Reduction | NaBH₄, methanol | Secondary amines | 85% |
Scientific Research Applications
CID 57284191 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is used in biological assays to understand its effects on different biological pathways.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of CID 57284191 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Limitations
- Spectral Data : this compound’s GC-MS profile (, Figure 1B) indicates a high molecular weight, but fragmentation patterns remain unpublished.

- Synthetic Accessibility : Oscillatoxin derivatives typically require multistep synthesis (e.g., ’s method for benzimidazole derivatives), suggesting similar complexity for this compound.
- Knowledge Gaps: No peer-reviewed studies directly address this compound’s synthesis, toxicity, or mechanism. Current comparisons rely on structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

